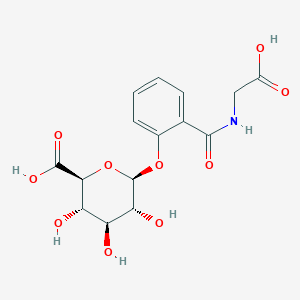
Stavudine triphosphate
Descripción general
Descripción
Stavudine triphosphate (d4T-TP) is a nucleoside analogue of thymidine triphosphate (dTTP). It is an antiviral drug used in the treatment of HIV infection, and is also used in laboratory experiments to study the effects of HIV on cells. This compound is a derivative of thymidine, a nucleoside found in DNA, and is a synthetic analogue of thymidine triphosphate.
Aplicaciones Científicas De Investigación
1. Antiviral Activity in HIV Infection
Stavudine triphosphate, an active metabolite of stavudine, exhibits significant antiviral activity against HIV. It functions by inhibiting the incorporation of thymidine-5'-triphosphate into proviral DNA via HIV reverse transcriptase and/or causing DNA chain termination. This action effectively restricts HIV replication at clinically relevant concentrations (Lea & Faulds, 1996), (Hurst & Noble, 2012).
2. Pharmacokinetic Studies
The pharmacokinetics of intracellular this compound have been extensively studied to optimize pediatric dosing regimens for better safety and antiretroviral efficacy. Research indicates that reduced dosing in children maintains the efficacy of stavudine while lowering mitochondrial toxicity (Innes et al., 2018).
3. Drug Interactions
Investigations into drug interactions, particularly in the context of HIV and Hepatitis C virus co-infections, have shown that the coprescription of stavudine and ribavirin does not significantly impact plasma HIV RNA levels, suggesting a safe combination therapy approach (Salmon-Céron et al., 2003).
4. In Silico Pharmacokinetic Modeling
In silico studies support the efficacy of reduced dose regimens of stavudine, indicating that lower doses maintain effective trough concentrations for inhibiting HIV-1 reverse transcriptase. This supports the revised WHO guidelines for stavudine dosing (Hurwitz & Schinazi, 2011).
5. Genetic Associations
Research has found associations between polymorphisms in the thymidylate synthase gene and intracellular levels of this compound. These polymorphisms can impact the toxicity profile and antiviral efficacy of stavudine (Domingo et al., 2011).
6. Clinical Trials and Dosage Optimization
Systematic reviews of clinical trials have focused on optimizing the dosage of stavudine to balance antiviral efficacy and reduce mitochondrial toxicities such as lipoatrophy and peripheral neuropathy (Hill et al., 2007).
7. Novel Formulations and Delivery Mechanisms
Studies have explored the formulation of stavudine-loaded mucoadhesive microspheres using hydrophilic macromolecular polymers for improved drug efficiency and reduced dose requirements (Gavini et al., 2014).
Propiedades
IUPAC Name |
[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h2-4,7-8H,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQODTUNULBHF-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180822 | |
| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26194-89-8 | |
| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026194898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stavudine triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STAVUDINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZP0VJ751G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















